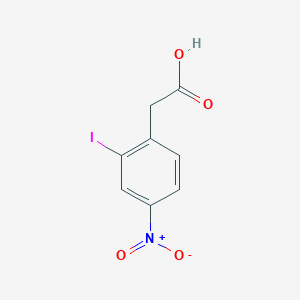

2-(2-Iodo-4-nitrophenyl)acetic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodo-4-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFNAALHVCXDDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 2 Iodo 4 Nitrophenyl Acetic Acid

Established Synthetic Routes for Ortho-Iodo-Para-Nitrophenylacetic Acid Scaffolds

Traditional synthetic approaches often rely on the stepwise functionalization of simpler aromatic starting materials. The sequence and regioselectivity of these reactions are critical for achieving the desired substitution pattern.

The synthesis can theoretically begin with phenylacetic acid itself, followed by the introduction of the nitro and iodo groups. The challenge lies in controlling the position of these additions (regioselectivity). The acetic acid side chain is an ortho, para director, while the nitro group, once introduced, is a deactivating meta director.

A common first step in similar syntheses is the nitration of a phenylacetic acid derivative. orgsyn.org Nitration of phenylacetic acid with a mixture of concentrated nitric and sulfuric acids primarily yields the para-substituted isomer, (4-nitrophenyl)acetic acid, due to the directing effect of the alkyl side chain. orgsyn.orgnih.gov The subsequent challenge is the introduction of an iodine atom specifically at the ortho position relative to the acetic acid group. Direct iodination at this position is complicated by the deactivating nature of the para-nitro group.

The order of nitration and iodination is a key strategic consideration.

Nitration followed by Iodination: Starting with phenylacetic acid, nitration would first yield (4-nitrophenyl)acetic acid. orgsyn.org The subsequent iodination must then be directed to the ortho position of the acetic acid side chain. While challenging, electrophilic iodination of highly activated or specifically structured aromatic rings is possible. For instance, the iodination of p-nitroaniline using iodine monochloride in acetic acid yields 2-iodo-4-nitroaniline, demonstrating that iodination can be achieved ortho to a directing group on a nitrated ring. prepchem.com A similar principle could be explored for (4-nitrophenyl)acetic acid, although the activating effect of the amino group in the example is much stronger than that of the acetic acid side chain.

Iodination followed by Nitration: An alternative sequence would involve iodinating phenylacetic acid first to produce (2-iodophenyl)acetic acid. The subsequent nitration would then need to be selective for the para position relative to the acetic acid side chain. The iodine atom is an ortho, para director, which would favor the desired (2-iodo-4-nitrophenyl)acetic acid isomer.

Investigation of Precursor Chemistry for Convergent Synthesis

Convergent synthesis involves preparing key fragments of the target molecule separately and then combining them. For 2-(2-Iodo-4-nitrophenyl)acetic acid, a highly effective strategy involves the use of a pre-functionalized benzyl (B1604629) cyanide.

A robust method for preparing 2-nitro-4-substituted phenylacetic acids involves starting with a 4-substituted halobenzene. google.com This precursor is first nitrated to introduce a nitro group at the 2-position. The resulting compound then undergoes a substitution reaction, often with a reagent like ethyl cyanoacetate (B8463686) under basic conditions, to introduce the cyanomethyl group, which ultimately becomes the acetic acid side chain. google.com

For the specific synthesis of this compound, this pathway would ideally start from a precursor such as 2-iodo-4-nitrobenzyl cyanide. This intermediate contains the complete, correctly substituted aromatic core of the final molecule.

The final and crucial step in a convergent synthesis utilizing a nitrile precursor is the hydrolysis of the cyanide group (-CN) to a carboxylic acid group (-COOH). This transformation is a well-established and high-yielding reaction in organic synthesis. orgsyn.org

The hydrolysis of the nitrile, such as 2-iodo-4-nitrobenzyl cyanide, can be carried out under either strong acidic or strong alkaline conditions. google.com Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong mineral acid like sulfuric acid or hydrochloric acid. orgsyn.orggoogle.com The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. The product, this compound, precipitates upon cooling or dilution of the reaction mixture and can be purified by recrystallization. orgsyn.org

| Reaction | Reagents | Conditions | Outcome | Reference |

| Nitrile Hydrolysis | p-Nitrobenzyl cyanide, Sulfuric Acid, Water | Heating, reflux for ~15 minutes | High yield (92-95%) of p-nitrophenylacetic acid after cooling and recrystallization. | orgsyn.org |

| General Hydrolysis | 2-nitro-4-substituted benzyl cyanide, Strong Acid (e.g., HCl, H₂SO₄) or Strong Base (e.g., NaOH, KOH) | Heating in aqueous solution | Formation of the corresponding 2-nitro-4-substituted phenylacetic acid. | google.com |

Emerging and Advanced Synthetic Strategies

Modern synthetic chemistry continually seeks more efficient and atom-economical routes. For the synthesis of complex substituted aromatics like this compound, emerging strategies focus on late-stage functionalization via transition-metal-catalyzed C-H activation.

While specific examples for this exact molecule are not prominent, the principle has been demonstrated for related structures. For instance, palladium-catalyzed meta-C-H olefination of phenylacetic acid derivatives has been achieved using a specialized template to direct the reaction to the desired position. nih.gov A similar C-H activation approach could theoretically be developed for the direct ortho-iodination of (4-nitrophenyl)acetic acid. Such a method would be highly advantageous, as it would eliminate the need for multi-step sequences involving protecting groups or pre-functionalized starting materials, thereby shortening the synthetic route and reducing waste. These advanced methods represent a promising future direction for the synthesis of polysubstituted arylacetic acids.

Electrocatalytic Transformations in Aryl Carboxylic Acid Synthesis

Electrochemical carboxylation using carbon dioxide (CO2) as a C1 building block represents a sustainable and increasingly powerful method for synthesizing aryl carboxylic acids. researchgate.net This approach utilizes electricity to drive the reaction, often under mild conditions, avoiding the need for harsh reagents. acs.org Nickel-catalyzed electrochemical carboxylation, in particular, has emerged as a practical and general system for the conversion of unactivated aryl halides, including iodides, bromides, and chlorides, into their corresponding carboxylic acids. nih.gov

The process typically involves an undivided electrochemical cell where an aryl halide substrate is reduced at the cathode in the presence of a nickel catalyst and CO2. A key advantage of modern electro-reductive nickel-catalytic systems is the ability to avoid sacrificial metal anodes, making the process more sustainable. acs.orgspringernature.com The reaction mechanism is thought to proceed through the oxidative addition of the aryl halide to a Ni(0) complex, which is generated electrochemically. This is followed by the reduction of the resulting aryl-Ni(II) species to an aryl-Ni(I) intermediate, which then reacts with CO2 to form the carboxylated product. nih.govacs.org

For the synthesis of this compound, a hypothetical electrocatalytic approach could start from a precursor such as 1,2-diiodo-4-nitrobenzene. In this scenario, one of the C-I bonds would be selectively carboxylated. However, a more direct conceptual route involves the carboxylation of a suitable aryl halide like 2-iodo-4-nitrophenyl bromide. Research has demonstrated the successful carboxylation of a wide range of unactivated aryl bromides and iodides. nih.gov

Below is a table summarizing typical conditions for nickel-catalyzed electrochemical carboxylation of aryl halides based on findings from recent studies.

| Parameter | Conditions | Source |

| Catalyst | NiBr2·diglyme, NiCl2(PPh3)2 | nih.govacs.org |

| Ligand | 1,10-Phenanthroline (phen), Triphenylphosphine (PPh3) | nih.govacs.org |

| Reductant | Electron (from cathode) | nih.govspringernature.com |

| CO2 Source | CO2 gas (1 atm) | springernature.com |

| Solvent | N,N-Dimethylformamide (DMF) | nih.gov |

| Electrodes | Carbon cloth cathode, Graphite rod anode | nih.gov |

| Charge | 2.5–3.0 F/mol | nih.gov |

This electrocatalytic strategy offers a promising route for introducing the acetic acid precursor (the carboxyl group) onto the iodonitrophenyl scaffold under environmentally benign conditions.

Directed C-H Functionalization for Aryl Iodide Formation

Directed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the precise installation of functional groups at positions that would be difficult to access through traditional methods. nih.gov This strategy employs a directing group within the substrate to position a transition-metal catalyst, typically palladium, in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. thieme-connect.com

For the synthesis of this compound, this methodology can be envisioned to introduce the iodine atom at the C-2 position (ortho to the acetic acid side chain) of a (4-nitrophenyl)acetic acid precursor. The carboxylic acid group, or a derivative such as an amide, can act as the directing group. Palladium-catalyzed C-H iodination has been successfully achieved using various directing groups and iodine sources. nih.govacs.org

A notable example involves the palladium-catalyzed enantioselective C-H iodination of phenylacetic Weinreb amides. nih.gov This transformation highlights the utility of an amide derivative of the phenylacetic acid scaffold in directing iodination to the ortho position. The general mechanism for such a reaction involves the formation of a cyclometalated palladium(II) intermediate via C-H bond activation, guided by the directing group. nih.gov This intermediate then undergoes a reaction with an iodine source to yield the iodinated product and regenerate the active catalyst. nih.gov Various iodine sources can be employed, including molecular iodine (I2) or electrophilic iodine reagents like Togni's reagent. nih.govacs.org

A plausible synthetic sequence for this compound using this strategy would be:

Conversion of (4-nitrophenyl)acetic acid to a suitable directing group derivative, for instance, a picolinamide (B142947) or a Weinreb amide.

Palladium-catalyzed ortho-C-H iodination of the derivative.

Hydrolysis of the directing group to reveal the final carboxylic acid product.

The table below outlines key components used in representative palladium-catalyzed C-H iodination reactions.

| Component | Example | Function | Source |

| Catalyst | Pd(OAc)2, Pd(TFA)2 | Active catalyst for C-H activation | nih.govnih.gov |

| Directing Group | Picolinamide, Weinreb Amide | Orients catalyst for regioselective C-H activation | nih.govacs.org |

| Iodine Source | I2, N-Iodosuccinimide (NIS), Togni's Reagent | Provides the iodine atom | nih.govacs.org |

| Oxidant/Additive | AgOAc, TfOH | Facilitates catalyst regeneration and reactivity | nih.govnih.gov |

| Solvent | DCE, HFIP, TFA | Reaction medium | nih.govnih.gov |

This directed C-H functionalization approach provides a powerful and highly regioselective method for constructing the 2-iodo-4-nitrophenyl framework, complementing the electrocatalytic strategies for aryl carboxylic acid synthesis.

Chemical Reactivity, Mechanistic Studies, and Transformation Pathways

The reactivity of 2-(2-Iodo-4-nitrophenyl)acetic acid is governed by the interplay of its three key functional groups: the aryl iodide, the nitro group, and the carboxylic acid. Each of these moieties exhibits characteristic reactions, and their presence in the same molecule allows for sequential or concurrent transformations, leading to the synthesis of complex molecular architectures.

Reactivity Profile of the Aryl Iodide Moiety

The carbon-iodine bond in the this compound molecule is a key site for chemical reactions. The iodine atom, being a good leaving group, facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The presence of the iodine atom on the phenyl ring makes the compound susceptible to nucleophilic substitution reactions. smolecule.com In these reactions, a nucleophile replaces the iodine atom, leading to the formation of a new bond. The rate and success of these substitutions are influenced by the nature of the nucleophile and the reaction conditions. For instance, iodo lactams can undergo direct S"N2 reactions with reactive, but weakly basic, nucleophiles. researchwithrutgers.com

| Nucleophile | Product Type | Reaction Condition |

| Azide (N₃⁻) | Azido-substituted phenylacetic acid | SN2 conditions |

| Triphenylphosphine (PPh₃) | Phosphonium salt | SN2 conditions |

This table illustrates potential nucleophilic substitution reactions based on general reactivity principles.

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, involve the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation and reductive elimination to yield the coupled product. nih.gov The efficiency of these couplings can be enhanced by the addition of iodide ions, which can accelerate the reaction. acs.org

| Coupling Reaction | Reactant | Product | Catalyst System |

| Suzuki Coupling | Boronic acid (R-B(OH)₂) | Aryl-substituted phenylacetic acid | Pd catalyst, base |

| Heck Coupling | Alkene (R-CH=CH₂) | Alkenyl-substituted phenylacetic acid | Pd catalyst, base |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Alkynyl-substituted phenylacetic acid | Pd catalyst, Cu(I) co-catalyst, base |

This table provides examples of common palladium-catalyzed cross-coupling reactions applicable to aryl iodides.

Transformations Involving the Nitro Group

The nitro group (-NO₂) at the 4-position of the phenyl ring significantly influences the molecule's reactivity and provides a handle for further synthetic modifications, most notably through reduction.

Reduction of the nitro group to an amine is a key transformation that opens up pathways for the synthesis of various nitrogen-containing heterocycles. wikipedia.org The resulting amino group can react intramolecularly with the carboxylic acid side chain to form cyclic structures like lactams. wikipedia.org The choice of reducing agent determines the extent of reduction. For example, complete reduction yields anilines that can cyclize to form lactams, while partial reduction can lead to hydroxamic acids. wikipedia.org The synthesis of lactams is a well-established process in organic chemistry. organic-chemistry.orgnih.gov

| Reducing Agent | Product |

| Iron/Acid google.com | Amine (precursor to lactam) |

| Weaker reducing agents | Hydroxamic acid |

This table outlines the products formed from the reduction of the nitro group.

The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) reactions. youtube.comlibretexts.org It directs incoming electrophiles to the meta position relative to itself. youtube.comlibretexts.org This directing effect is a consequence of the destabilization of the ortho and para arenium ion intermediates through resonance. youtube.com

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations. ksu.edu.sa These include esterification, conversion to acid chlorides, and reduction.

Standard esterification procedures, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed to form the corresponding ester. smolecule.com The carboxylic acid can also be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride can then be reacted with various nucleophiles to form amides, esters, and other carboxylic acid derivatives. Furthermore, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). ksu.edu.sa

| Reaction | Reagent(s) | Product |

| Esterification | Alcohol (R-OH), Acid catalyst | Ester |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid chloride |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |

This table summarizes key reactions of the carboxylic acid functional group.

Mechanistic Investigations of Key Synthetic and Transformative Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The reactivity of this compound is often dominated by the presence of the aryl iodide and the carboxylic acid functional groups.

Ullmann-Type Reactions: In copper-catalyzed reactions like the Ullmann condensation, the mechanism is believed to involve the formation of a copper(I) species. byjus.com This species undergoes oxidative addition with the aryl iodide. byjus.comorganic-chemistry.org The presence of an ortho-substituent like the carboxylic acid group in this compound can play a crucial role, potentially acting as a directing group or participating in the catalytic cycle. nih.gov The reaction generally proceeds through the formation of an organocopper intermediate. organic-chemistry.org

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl halide. wikipedia.org The generally accepted mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle starts with the active Pd(0) species undergoing oxidative addition with the aryl iodide (in this case, the derivative of this compound). youtube.com The copper cycle involves the formation of a copper(I) acetylide intermediate. youtube.comyoutube.com Transmetalation of the acetylide from copper to the palladium complex is a key step, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst. youtube.com The reactivity of the aryl iodide is crucial, with iodides being more reactive than bromides or chlorides. wikipedia.org

While specific kinetic studies on reactions of this compound are not widely published, general principles from related reactions can be applied.

Kinetic Considerations: In Ullmann reactions, the reaction rates are influenced by the nature of the aryl halide, the copper catalyst, ligands, and the reaction temperature, which is often high. wikipedia.org The use of ultrasound has been shown to enhance yields and dramatically reduce reaction times in some Ullmann condensations. researchgate.net In Sonogashira couplings, the rate is dependent on the oxidative addition step, which is typically faster for aryl iodides. wikipedia.org The choice of base and solvent also significantly impacts the reaction kinetics. wikipedia.org

Stereochemical Outcomes: For reactions involving this compound where a new chiral center is not formed, stereochemistry is not a primary concern. However, if the derivatized product participates in subsequent reactions that generate a stereocenter, the bulky ortho-iodo and nitro groups could exert steric influence, potentially leading to diastereoselectivity. In cases where chiral reactants are used in coupling reactions, such as the Ullmann coupling, the chirality can be transferred to the product. byjus.com

Derivatization Strategies and Analog Design for Research Applications

Synthesis of Substituted 2-(2-Iodo-4-nitrophenyl)acetic Acid Derivatives

The generation of a library of derivatives from this compound can be systematically approached by modifying either the phenyl ring or the acetic acid side-chain.

Modifications on the Phenyl Ring (e.g., hydroxyl, alkyl, other halogen substitutions)

The aromatic core of this compound is primed for a variety of substitution reactions. The existing nitro group and iodine atom direct further substitutions and can also be replaced or modified.

One common strategy for introducing diversity is through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the ring, making it susceptible to attack by nucleophiles. For instance, the iodine atom could potentially be displaced by other halides, alkoxides, or amines under specific reaction conditions.

Furthermore, the nitro group itself can be a handle for further transformations. Reduction of the nitro group to an amine opens up a plethora of possibilities for derivatization, such as acylation, alkylation, or conversion to a diazonium salt, which can then be subjected to Sandmeyer or similar reactions to introduce a wide range of functional groups including hydroxyl, cyano, or other halogens.

The synthesis of various 2-nitro-4-substituted phenylacetic acids has been described in the literature, providing a roadmap for potential modifications. For example, a patented method outlines the synthesis of 2-nitro-4-substituted phenylacetic acids starting from a 4-substituted halobenzene. google.com This process involves nitration, followed by substitution with a cyanoacetate (B8463686) derivative and subsequent hydrolysis to the desired phenylacetic acid. google.com A similar approach could be envisioned for synthesizing analogs of this compound with different substituents at the 4-position.

Another patented method describes the synthesis of 4-bromo-2-nitrophenylacetic acid from 4-bromo-2-nitrochlorotoluene, which involves a rearrangement reaction. google.com This highlights that the starting materials can be varied to achieve different substitution patterns on the phenyl ring.

Table 1: Potential Phenyl Ring Modifications of this compound and General Synthetic Approaches

| Desired Substituent | Position of Modification | Potential Synthetic Strategy | Starting Material Example |

| Hydroxyl | 2 or 4 | Nucleophilic aromatic substitution or reduction of nitro group followed by diazotization and hydrolysis. | This compound or a corresponding amino derivative. |

| Alkyl | 5 or 6 | Friedel-Crafts alkylation (may require protection of the carboxylic acid). | This compound. |

| Other Halogens (F, Cl, Br) | 2 | Halogen exchange reactions. | This compound. |

| Amine | 4 | Reduction of the nitro group. | This compound. |

Side-Chain Derivatization (e.g., esters, amides)

The carboxylic acid moiety of this compound is a readily modifiable functional group, allowing for the synthesis of esters and amides. These derivatives can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification: Esters can be synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate reaction with a wide range of alcohols, including simple alkyl alcohols, substituted benzyl (B1604629) alcohols, and more complex hydroxyl-containing molecules.

Amidation: Amide derivatives can be prepared by reacting the carboxylic acid with a primary or secondary amine. Similar to esterification, the use of coupling agents is often necessary to achieve high yields. This approach allows for the introduction of a diverse array of substituents on the nitrogen atom, leading to a large library of amide analogs. For instance, a study on salicylic (B10762653) acid derivatives demonstrated that amidation of the carboxylic group could enhance biological activity. nih.gov

Table 2: Examples of Side-Chain Derivatization of this compound

| Derivative Type | Reagents and Conditions | Example Product |

| Methyl Ester | Methanol, H₂SO₄ (catalytic), reflux | Methyl 2-(2-iodo-4-nitrophenyl)acetate |

| Ethyl Ester | Ethanol, DCC, DMAP, CH₂Cl₂ | Ethyl 2-(2-iodo-4-nitrophenyl)acetate |

| Benzylamide | Benzylamine, EDC, HOBt, DMF | N-Benzyl-2-(2-iodo-4-nitrophenyl)acetamide |

| Morpholinyl Amide | Morpholine, HATU, DIPEA, CH₂Cl₂ | 2-(2-Iodo-4-nitrophenyl)-1-morpholinoethan-1-one |

Rational Design Principles for Modulating Reactivity and Molecular Interactions

The design of analogs of this compound should be guided by rational principles to modulate its chemical reactivity and its potential interactions with biological targets. The electronic and steric properties of the substituents play a crucial role in these aspects.

The electron-withdrawing nature of the nitro group and the iodine atom significantly influences the acidity of the carboxylic acid and the reactivity of the phenyl ring. Modifying these substituents can fine-tune these properties. For example, replacing the nitro group with a weaker electron-withdrawing group or an electron-donating group would decrease the acidity of the carboxylic acid and alter the regioselectivity of further electrophilic aromatic substitutions.

The steric bulk of the substituents is another critical factor. The introduction of bulky groups near the carboxylic acid side-chain could hinder its ability to interact with a target binding site. Conversely, specific steric features might be required for optimal binding. The position of the iodine atom ortho to the acetic acid side-chain already imposes a certain conformational preference, which can be further influenced by other substituents.

Computational modeling and quantitative structure-activity relationship (QSAR) studies can be invaluable tools in the rational design process. These methods can help predict how different modifications will affect the molecule's properties and potential biological activity, allowing for a more focused and efficient synthetic effort.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. georgiasouthern.edu By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its effects.

A typical SAR study would involve the synthesis of a library of analogs with variations in three main regions:

The Phenyl Ring Substituents: The nature, position, and electronic properties of the substituents on the phenyl ring would be varied. For example, analogs with different halogens (F, Cl, Br) at the 2-position or with different groups (e.g., cyano, trifluoromethyl) at the 4-position would be synthesized and tested. The impact of electron-donating versus electron-withdrawing groups would be a key area of investigation. Studies on other classes of compounds have shown that such modifications can have a profound impact on activity. nih.gov

The Acetic Acid Side-Chain: The effect of converting the carboxylic acid to various esters and amides would be explored. The size and nature of the alcohol or amine used for derivatization could reveal important information about the steric and electronic requirements of a potential binding pocket.

The Linker: While the parent compound has a simple methylene (B1212753) linker, analogs with different linker lengths or rigidities could also be synthesized to probe the optimal distance and orientation between the phenyl ring and the carboxylic acid (or its derivative).

The data obtained from these studies would be compiled into a table to visualize the relationship between structure and activity.

Table 3: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound ID | Phenyl Ring Substituent (Position 4) | Side-Chain | Biological Activity (e.g., IC₅₀ in µM) |

| 1 | -NO₂ | -COOH | 10 |

| 2 | -NO₂ | -COOCH₃ | 15 |

| 3 | -NO₂ | -CONHCH₂Ph | 5 |

| 4 | -CN | -COOH | 25 |

| 5 | -Br | -COOH | 12 |

| 6 | -NH₂ | -COOH | >100 |

This table presents hypothetical data for illustrative purposes.

Advanced Characterization Methodologies and Structural Elucidation

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of matter with electromagnetic radiation. Different spectroscopic techniques probe specific molecular properties, and their combined use is necessary for unambiguous characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can deduce the precise connectivity and electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum for 2-(2-Iodo-4-nitrophenyl)acetic acid is expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the acetic acid side chain. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the iodine and meta to the nitro group (H-3) would appear as a doublet. The proton ortho to the nitro group and meta to the iodo group (H-5) would likely be a doublet of doublets. The proton meta to both the iodo and nitro groups (H-6) would also appear as a doublet. The methylene protons (-CH₂-) of the acetic acid group would typically appear as a singlet, shifted downfield due to the proximity of the electron-withdrawing phenyl ring and carboxylic acid group. The acidic proton of the carboxyl group (-COOH) would present as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, signals are expected for the two carbons of the acetic acid moiety and the six carbons of the substituted phenyl ring. The carbonyl carbon (C=O) will appear significantly downfield. The carbon bearing the iodine (C-I) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect, while the carbon attached to the nitro group (C-NO₂) will be shifted downfield.

A documented ¹³C NMR spectrum was acquired in deuterated acetic acid, showing the following key resonances.

Interactive Table 1: ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Justification |

| Carbonyl (C=O) | 177.16 | Characteristic downfield shift for carboxylic acid carbons. |

| Aromatic C-NO₂ | 154.64 | Deshielded by the electron-withdrawing nitro group. |

| Aromatic C-H | 144.20 | Aromatic carbon in a deshielded environment. |

| Aromatic C-H | 139.25 | Aromatic carbon in a deshielded environment. |

| Aromatic C-H | 135.27 | Aromatic carbon in a deshielded environment. |

| Aromatic C-I | 104.80 | Shielded due to the heavy atom effect of iodine. |

| Methylene (-CH₂-) | 40-50 (Expected) | Typically observed in this region for phenylacetic acids. Note: Specific value not resolved in the provided source. |

| Other Aromatic C | 114.55, 110.75 | Remaining aromatic carbons. |

Infrared (IR) Spectroscopy for Functional Group Identification (C=O, NO₂, C-I)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the presence of specific functional groups.

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

Carboxylic Acid (C=O and O-H): A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. Additionally, a very broad absorption band representing the O-H stretch of the carboxylic acid would appear in the region of 2500-3300 cm⁻¹.

Nitro Group (NO₂): The nitro group will produce two distinct and strong absorption bands: an asymmetric stretching vibration typically near 1510-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.

Carbon-Iodine Bond (C-I): The stretching vibration for the C-I bond is found in the far-infrared region, typically between 500-600 cm⁻¹. Its detection may require specialized optics.

Interactive Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Nitro (NO₂) | Asymmetric stretch | 1510 - 1560 | Strong |

| Nitro (NO₂) | Symmetric stretch | 1345 - 1385 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Carbon-Iodine | C-I stretch | 500 - 600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The calculated monoisotopic mass for C₈H₆INO₄ is 306.9338 g/mol . HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Loss of the carboxyl group (-COOH), resulting in a fragment ion.

Loss of the entire acetic acid side chain.

Cleavage of the nitro group (-NO₂).

Loss of the iodine atom.

Interactive Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺ | C₈H₆INO₄ | 306.9338 | Molecular Ion |

| [M-COOH]⁺ | C₇H₅IN | 261.9440 | Loss of carboxyl radical |

| [M-NO₂]⁺ | C₈H₆IO₂ | 260.9413 | Loss of nitro group |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Monitoring Stability and Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and nitro groups. The nitrophenyl moiety in this compound is a strong chromophore. The spectrum is expected to show significant absorption bands in the UV region, likely arising from π → π* transitions within the benzene ring and n → π* transitions associated with the nitro group. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern and the solvent used. This technique is also valuable for monitoring the compound's stability over time or its participation in a reaction by observing changes in the absorbance spectrum.

X-ray Crystallography for Precise Solid-State Structural Analysis

While spectroscopic methods reveal the connectivity and functional groups, X-ray crystallography provides the ultimate confirmation of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom.

Determination of Molecular Conformation, Dihedral Angles, and Stereochemistry

A successful X-ray crystallographic analysis of this compound would yield a wealth of structural information that is unattainable by other methods. Key parameters that would be determined include:

Molecular Conformation: The exact spatial arrangement of the atoms, including the orientation of the acetic acid side chain relative to the phenyl ring.

Dihedral Angles: The precise measurement of the torsion or dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid group. This is critical for understanding steric hindrance and conformational preferences.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, which can provide insight into bond order and hybridization.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonding (e.g., between carboxylic acid groups of adjacent molecules to form dimers) and potential halogen bonding involving the iodine atom.

While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for unambiguous solid-state structural determination.

Analysis of Supramolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking) and Crystal Packing

No crystallographic data or detailed studies on the supramolecular assembly of this compound were found. Such an analysis would typically involve single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules in the solid state. This would reveal:

Hydrogen Bonding: The expected primary hydrogen bonding interaction would be the formation of dimers between the carboxylic acid groups of two molecules. The strength and geometry of these bonds would be of key interest.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The specific geometry (e.g., parallel-displaced, T-shaped) of these interactions has not been reported.

Without experimental data, a table of bond lengths, angles, and distances for these non-covalent interactions cannot be generated.

Chromatographic and Separation Science Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability Monitoring

While chemical suppliers list HPLC as a technique used for purity assessment of this compound, specific methodologies, including column types, mobile phases, flow rates, and detector wavelengths, are not detailed in publicly available literature. A typical HPLC method for a compound of this nature would likely involve reverse-phase chromatography.

A hypothetical data table for an HPLC method is presented below for illustrative purposes, but it is not based on published experimental data for this specific compound.

Hypothetical HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

For stability monitoring, a validated stability-indicating HPLC method would be required to separate the parent compound from any potential degradation products. No such studies for this compound were found.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

This compound is a non-volatile compound due to its carboxylic acid group. For GC-MS analysis, it would require derivatization to a more volatile form, typically by esterification (e.g., methylation to form methyl 2-(2-iodo-4-nitrophenyl)acetate). No studies detailing the derivatization and subsequent GC-MS analysis of this specific compound were identified.

A table outlining the parameters for such an analysis remains speculative without experimental validation.

Hypothetical GC-MS Parameters for a Methylated Derivative

| Parameter | Value |

|---|---|

| GC Column | DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-(2-Iodo-4-nitrophenyl)acetic acid, DFT calculations can elucidate its geometry, stability, and electronic properties, offering predictions about its chemical behavior.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. Using DFT methods, such as B3LYP with a basis set like 6-31G**(d,p), the molecule's structure is optimized to find the minimum energy conformation. jchps.com This process calculates key structural parameters.

Conformational analysis further investigates the different spatial arrangements (conformers) of the molecule that can exist due to rotation around single bonds, such as the bond connecting the phenyl ring and the acetic acid side chain. Identifying the lowest-energy conformer is crucial as it represents the most probable structure of the molecule under normal conditions.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenylacetic Acid Derivative (Calculated) (Note: This table is a representative example of data obtained from DFT calculations for a related phenylacetic acid structure, as specific experimental or calculated data for this compound is not available in the provided sources.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ring) | ~ 1.39 Å |

| C-N (nitro) | ~ 1.48 Å | |

| C-I (iodo) | ~ 2.10 Å | |

| C-C (side chain) | ~ 1.51 Å | |

| C=O (carboxyl) | ~ 1.21 Å | |

| Bond Angle | C-C-N | ~ 119° |

| C-C-I | ~ 120° | |

| O-C-O (carboxyl) | ~ 125° | |

| Dihedral Angle | C-C-C-H (ring) | ~ 0° |

| C(ring)-C(ring)-C-C(side chain) | Variable (defines conformation) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated.

Table 2: Representative Frontier Molecular Orbital Properties (Note: The values in this table are illustrative examples based on typical results for similar nitroaromatic compounds, as specific data for this compound is not available.)

| Parameter | Formula | Significance | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | Electron-donating ability | -7.5 eV |

| LUMO Energy | ELUMO | Electron-accepting ability | -2.1 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity, stability | 5.4 eV |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron | 7.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when gaining an electron | 2.1 eV |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution | 2.7 eV |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Electron escaping tendency | -4.8 eV |

| Global Electrophilicity (ω) | ω = μ² / (2η) | Propensity to accept electrons | 4.26 eV |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions between filled (donor) and empty (acceptor) orbitals. nih.govwisc.edu

The stabilization energy, E(2), calculated in NBO analysis, quantifies the strength of these interactions. wisc.edu Significant E(2) values indicate strong electronic delocalization, which contributes to the molecule's stability. For this compound, key interactions would likely involve the lone pairs on the oxygen atoms of the nitro and carboxyl groups acting as donors, and the antibonding orbitals (π*) of the phenyl ring acting as acceptors.

Table 3: Illustrative NBO Analysis of Intramolecular Interactions (Note: This table presents hypothetical but chemically reasonable donor-acceptor interactions and stabilization energies for the target compound, based on principles of NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O (Nitro) | π*(C-C) (Phenyl Ring) | ~ 15.0 | π-conjugation, charge delocalization |

| LP(2) O (Nitro) | π*(C-N) (Nitro) | ~ 28.5 | Resonance stabilization within nitro group |

| LP(1) O (Carboxyl) | π*(C=O) (Carboxyl) | ~ 35.0 | Resonance in carboxylic acid group |

| π(C-C) (Ring) | π*(C-C) (Ring) | ~ 20.0 | Intramolecular π-system delocalization |

Molecular Docking and Simulation Studies for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net This method is crucial in drug discovery for predicting binding modes and affinities.

For this compound, molecular docking studies could be performed to predict its interaction with various biological targets. Studies on similar phenylacetic acid derivatives have investigated interactions with enzymes like urease and Pim kinase, as well as with DNA. researchgate.netjspae.com

The docking process yields a "docking score," which estimates the binding affinity (often in kcal/mol), with more negative scores indicating stronger binding. The simulation also reveals the binding pose, showing specific interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom) with amino acid residues in the protein's active site. For example, a study on 2-Nitro PAA showed interactions with TYR544 and ALA284 residues in the urease enzyme. researchgate.net

Table 4: Representative Molecular Docking Results for Phenylacetic Acid Derivatives with Biological Targets (Note: This table shows docking scores for related compounds from the literature to illustrate the type of data generated. The values are not for this compound itself.)

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-Iodo-PAA | DNA | Weaker interaction noted | jspae.com |

| 4-Nitro-PAA | DNA | -7.417 | jspae.com |

| 2-Nitro-PAA | Urease | -6.2316 | researchgate.net |

| 3-Chloro-PAA | DNA | -7.809 | jspae.com |

| 4-Propyl-PAA | Urease | -8.5250 | researchgate.net |

The conformation of a ligand is critical for how it fits into a receptor's binding site. Molecular docking algorithms account for the ligand's flexibility, particularly the rotation of single bonds. For this compound, the orientation of the acetic acid group relative to the substituted phenyl ring can significantly impact binding. The software samples numerous conformations to find the one that achieves the most favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein, leading to the best docking score. This analysis is essential for understanding the structural basis of the ligand's biological activity and for designing more potent inhibitors.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies employed to correlate the structural or property-based descriptors of a compound with its physicochemical properties or biological activities, respectively. nih.gov While specific, in-depth QSPR and QSAR studies exclusively focused on this compound are not extensively available in public literature, the principles of these modeling techniques can be applied to predict its behavior and understand the influence of its distinct structural features.

QSPR and QSAR models are powerful tools for predicting the chemical behavior and reactivity of a molecule like this compound. These models are built upon the principle that the structure of a molecule dictates its properties and activities. By analyzing a series of related compounds, it is possible to develop mathematical relationships that can then be used to predict the characteristics of new or untested molecules.

For this compound, a QSPR model could predict a range of physicochemical properties. These predictions are derived from calculated molecular descriptors that quantify various aspects of the molecule's structure. Key descriptors would likely include electronic, steric, and topological parameters.

Electronic Descriptors: These parameters are crucial for understanding the reactivity of the compound. The presence of a strong electron-withdrawing nitro group (-NO2) significantly influences the electronic properties of the benzene (B151609) ring. researchgate.netresearchgate.net This effect, combined with the electron-withdrawing nature of the iodine atom, would be a primary focus of any QSPR/QSAR study.

Steric Descriptors: The size and shape of the substituents on the phenylacetic acid backbone are critical in determining how the molecule interacts with its environment. The bulky iodine atom at the ortho position to the acetic acid side chain likely imposes significant steric hindrance, which can affect its reactivity and binding capabilities.

Topological Descriptors: These provide information about the connectivity and branching of the molecule, which can be correlated with various physical properties.

A hypothetical QSPR study on this compound and related compounds might involve the calculation of the following parameters to predict its properties:

| Predicted Property | Relevant QSPR/QSAR Descriptors | Predicted Trend for this compound |

|---|---|---|

| Acidity (pKa) | Hammett constants (σ), Electrostatic potential, Partial charges on atoms | Increased acidity due to the electron-withdrawing effects of the nitro and iodo groups. |

| Lipophilicity (logP) | Molecular weight, Surface area, Molar refractivity | Higher lipophilicity due to the presence of the large iodine atom. |

| Reactivity towards Nucleophiles | LUMO energy, Electrophilicity index | Enhanced reactivity at the aromatic ring due to electron deficiency. |

| Dipole Moment | 3D molecular geometry, Partial charges | A significant dipole moment arising from the polar nitro and carboxyl groups. |

The primary goal of a QSPR or QSAR analysis is to elucidate the specific structural features that govern the chemical properties or biological activity of a compound. For this compound, the key structural determinants are the substituents on the phenyl ring: the iodo group, the nitro group, and the acetic acid moiety.

A study on the substituent effects in phenylacetic acid derivatives has shown that the nature and position of the substituents significantly influence the compound's properties. nih.gov In the case of this compound, the interplay between the electronic and steric effects of the iodo and nitro groups is paramount.

Influence of the Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid. researchgate.net Its position at the para-position to the acetic acid side chain maximizes its electron-withdrawing influence through resonance.

Influence of the Iodo Group: The iodine atom, being a halogen, also exerts an electron-withdrawing inductive effect. However, its large size introduces significant steric hindrance, which can influence the conformation of the acetic acid side chain and its interactions with other molecules. QSPR studies on halogenated aromatic compounds have demonstrated the importance of electrostatic potential and molecular volume in predicting their properties. nih.gov

Combined Effects: The combination of the ortho-iodo and para-nitro substituents creates a unique electronic and steric environment. A QSAR model could reveal, for instance, that the biological activity of a series of such compounds is highly dependent on the steric bulk at the ortho position and the electron-withdrawing strength at the para position.

A hypothetical data table from a QSAR study on a series of substituted nitrophenylacetic acids might look as follows, illustrating the contribution of different structural features to a hypothetical biological activity:

| Compound | Ortho-Substituent | Para-Substituent | Steric Descriptor (e.g., van der Waals volume) | Electronic Descriptor (e.g., Hammett constant) | Predicted Biological Activity (Hypothetical Units) |

|---|---|---|---|---|---|

| 1 | -H | -NO2 | 1.0 | 0.78 | 5.2 |

| 2 | -Cl | -NO2 | 2.4 | 0.23 | 6.8 |

| 3 | -Br | -NO2 | 2.8 | 0.23 | 7.1 |

| 4 (Target Compound) | -I | -NO2 | 3.5 | 0.18 | 7.5 |

This hypothetical table demonstrates how increasing the steric bulk at the ortho position while maintaining a strong electron-withdrawing group at the para position could lead to an increase in predicted biological activity. Such models provide invaluable insights for the rational design of new compounds with desired properties.

Advanced Academic Research Applications and Interdisciplinary Relevance

Utilization as a Versatile Synthetic Building Block in Complex Molecular Architectures

The strategic placement of an iodine atom, a nitro group, and an acetic acid side chain on the benzene (B151609) ring makes 2-(2-Iodo-4-nitrophenyl)acetic acid a potentially valuable synthon in organic chemistry. The iodine atom can participate in a variety of cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the carboxylic acid group offers a handle for amide bond formation or other modifications.

Precursor in the Total Synthesis of Challenging Organic Molecules

While the direct application of this compound as a precursor in the total synthesis of complex natural products is not extensively documented in publicly available literature, the utility of its structural motifs is well-established with related compounds. For instance, derivatives of 2-nitrophenylacetic acid are known to be valuable in the synthesis of intricate molecules. nih.gov The presence of the ortho-iodo substituent in this compound introduces a reactive site for carbon-carbon bond formation through reactions like Suzuki, Heck, or Sonogashira couplings, which are pivotal steps in many total synthesis campaigns. The nitro group, after reduction to an amine, can be a key element in the construction of nitrogen-containing ring systems.

Role in the Construction of Diverse Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Compounds with the 2-nitrophenylacetic acid framework are recognized as precursors to various heterocyclic systems. wikipedia.org The complete reduction of the nitro group to an aniline (B41778) can be followed by intramolecular cyclization to form lactams. wikipedia.org Partial reduction can yield hydroxylamines, which are also precursors to heterocyclic structures. wikipedia.org A patent for the synthesis of 2-nitro-4-substituted phenylacetic acids highlights their importance as chemical intermediates, for example, in the production of 6-substituted indole (B1671886) ketones. google.com Although these examples use related structures, they underscore the potential of this compound to serve as a starting material for a range of heterocycles, where the iodine atom could be retained for further diversification or be strategically removed during the synthetic sequence.

Applications in Immunological Research as a Synthetic Hapten

Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. britannica.comyoutube.com This principle is fundamental to the study of immunology and the development of diagnostics and vaccines.

Studies on Antibody-Antigen Interactions and Immune Recognition

There is a lack of direct studies utilizing this compound as a synthetic hapten. However, extensive research has been conducted on the closely related compound, 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP). NIP has been widely used as a model hapten to investigate the specificity of antibody-antigen interactions and the cellular basis of the immune response. nih.gov In these studies, NIP is conjugated to a carrier protein and used to immunize animals. The resulting antibodies are then used to probe the structural requirements for immune recognition. These studies have been instrumental in understanding how both B cells and T cells recognize haptens.

Design and Synthesis of Immunogenic Conjugates for Research Tools

The design and synthesis of hapten-carrier conjugates are crucial for producing specific antibodies for research and diagnostic purposes. The methodology involves chemically coupling the hapten to a protein carrier. While specific immunogenic conjugates of this compound are not described in the literature, the methods developed for the analogous NIP molecule are well-established. These typically involve activating the carboxylic acid group of the hapten to form a reactive intermediate that can then covalently bind to amino groups on the surface of the carrier protein. Such conjugates have been used to elicit and measure anti-hapten antibody responses, providing valuable tools for immunological research. nih.gov

| Hapten-Related Compound | Carrier Protein | Research Application |

| 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) | Various proteins | Study of antibody-antigen interactions, T-cell and B-cell recognition, and immune tolerance. |

This table presents data for a structurally similar compound, 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP), due to the absence of direct research on this compound as a hapten.

Research in Enzyme-Catalyzed Reactions and Biochemical Processes

The potential for this compound to be used in studies of enzyme-catalyzed reactions and biochemical processes remains largely unexplored in published research. The structural features of the molecule could, in principle, make it a substrate or inhibitor for certain enzymes. For example, nitrophenylacetic acid derivatives have been used in the study of enzymes. Specifically, p-nitrophenylacetic acid has been noted in the context of lipase (B570770) assays. ebi.ac.uk The presence of the bulky iodo group and the electron-withdrawing nitro group would likely influence its interaction with enzyme active sites. However, no specific enzymatic or biochemical transformations involving this compound have been reported.

Investigation of Compound Interactions with Enzymes

While direct studies on the interaction of this compound with specific enzymes are not extensively documented, the broader class of nitrophenylacetic acid derivatives has been utilized in enzymatic studies. For instance, esters of p-nitrophenol, such as 4-nitrophenyl acetate, are commonly employed as substrates to investigate the kinetics of enzymes like penicillin G acylase. nih.gov The hydrolysis of such esters releases 4-nitrophenol (B140041), a chromogenic product that allows for the spectrophotometric monitoring of enzyme activity. nih.gov This principle suggests that this compound could be chemically modified into ester derivatives to serve as potential substrates for probing the active sites of various hydrolases.

Furthermore, research on related compounds, such as 3-(4,5-dihydroxy-2-nitrophenyl)propanoic acid, has demonstrated their role as substrates for enzymes like l-DOPA 2,3-dioxygenase. acs.org This indicates that the nitrophenyl moiety can be accommodated within an enzyme's active site, participating in catalytic processes. The presence of the iodo group in this compound adds another layer of complexity and potential for specific interactions. The iodine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and catalysis within biological systems. Therefore, this compound could be a valuable tool for studying enzymes where halogen bonding contributes to substrate binding or modulation of activity.

The interaction of small molecules with enzymes can also be influenced by their assembly on nanoparticle surfaces, which can modulate enzyme activity. nih.gov Future research could explore the conjugation of this compound to nanoparticles to study its effect on enzyme stability and kinetics, potentially leading to the development of more robust biocatalytic systems. nih.gov

| Enzyme Class | Potential Interaction with this compound Derivatives | Investigative Purpose |

| Hydrolases (e.g., Esterases, Acylases) | Ester derivatives could serve as chromogenic substrates. | To study enzyme kinetics and active site architecture. nih.gov |

| Dioxygenases | The nitrophenyl ring may fit into the active site. | To explore substrate specificity and catalytic mechanisms. acs.org |

| Halogen-Binding Enzymes | The iodine atom could form specific halogen bonds. | To investigate the role of halogen bonding in molecular recognition. |

Study of Enzyme Inhibition Mechanisms Using Derivatives

The development of enzyme inhibitors is a cornerstone of drug discovery and chemical biology. Derivatives of this compound hold promise as scaffolds for designing novel enzyme inhibitors. The foundational molecule itself, 2-nitrophenylacetic acid, is a precursor for the synthesis of heterocyclic compounds like quindolines, which have been shown to possess enzyme-inhibiting properties. wikipedia.org This synthetic accessibility opens the door to creating a library of derivatives of this compound for screening against various enzymatic targets.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. nih.gov By systematically modifying the structure of this compound—for example, by altering the position of the substituents, introducing different functional groups, or extending the acetic acid side chain—researchers can elucidate the key molecular features required for effective enzyme inhibition. nih.govnih.gov For instance, the nitro and iodo groups can be strategically positioned to maximize interactions with specific amino acid residues in an enzyme's active or allosteric sites.

The study of allosteric inhibitors, which bind to a site distinct from the enzyme's active site to modulate its activity, is a rapidly growing area of research. nih.gov The structural complexity of this compound could be exploited to design derivatives that target allosteric pockets, offering a more nuanced approach to enzyme regulation. Computational docking studies could be employed to predict the binding modes of these derivatives and guide their rational design. nih.gov

| Derivative Class | Potential Enzyme Target | Inhibition Mechanism | Rationale |

| Quindoline (B1213401) Analogs | Kinases, Topoisomerases | Competitive or non-competitive inhibition | Based on the known activity of quindoline derivatives as enzyme inhibitors. wikipedia.org |

| Modified Phenylacetic Acids | Nicotinamide N-Methyltransferase, Tyrosine Phosphatases | Competitive or allosteric inhibition | SAR studies on related small molecules have identified key features for inhibition. nih.govnih.gov |

| Heterocyclic Derivatives | Carbonic Anhydrases, Acetylcholinesterase | Active site binding | Incorporation into established inhibitor scaffolds like oxadiazoles. nih.gov |

Development of Novel Analytical Probes and Reagents

The functional groups present in this compound make it an attractive candidate for the development of novel analytical probes and reagents. The nitroaromatic moiety is known to be an excellent electron acceptor and can participate in charge-transfer interactions, a property that has been exploited in the design of sensors for various analytes. acs.orgresearchgate.net For instance, luminescent probes based on lanthanide complexes have been developed for the selective detection of nitroaromatic compounds through fluorescence quenching. acs.orgresearchgate.net This suggests that this compound could be used as a quencher in fluorescence-based assays or as a target analyte for newly developed sensors.

The presence of the iodine atom offers additional avenues for its use as an analytical reagent. Iodinated aromatic compounds are valuable intermediates in organic synthesis, particularly in cross-coupling reactions, which are widely used in the construction of complex molecules, including fluorescent dyes and probes. nih.govsigmaaldrich.com The carbon-iodine bond can be readily functionalized, allowing for the attachment of fluorophores, quenchers, or other signaling moieties. This synthetic versatility enables the creation of custom-designed analytical probes for specific applications.

Furthermore, iodinated compounds can be used in various analytical techniques. For example, the high electron density of iodine makes it a useful label in X-ray crystallography and electron microscopy for determining the structure of macromolecules. While not a direct application of the compound itself as a probe, its derivatives could be designed to bind to specific targets and facilitate their structural elucidation. The development of electrochemical sensors for the detection of nitroaromatic compounds like 4-nitrophenol also highlights the potential for creating sensors tailored for this compound. nih.gov

| Probe/Reagent Type | Analytical Principle | Potential Application | Key Functional Group |

| Fluorescence Quencher | Förster Resonance Energy Transfer (FRET) or static quenching | Development of "turn-off" fluorescent sensors. | Nitro group acs.orgresearchgate.net |

| Synthetic Intermediate | Cross-coupling reactions (e.g., Sonogashira, Heck) | Synthesis of complex analytical probes and dyes. nih.govresearchgate.net | Iodine atom |

| Electrochemical Sensor Component | Electrocatalytic reduction or oxidation | Detection of the compound or related nitroaromatics. nih.gov | Nitro group |

| Label for Structural Biology | Enhanced electron density | Aiding in the structure determination of biomolecules. | Iodine atom |

Conclusion and Future Perspectives in 2 2 Iodo 4 Nitrophenyl Acetic Acid Research

Summary of Current Research Contributions and Emerging Trends

Research into 2-(2-Iodo-4-nitrophenyl)acetic acid has primarily centered on its utility as a versatile intermediate in organic synthesis and its potential as a biologically active agent. The presence of the iodo and nitro functional groups on the phenyl ring, combined with the carboxylic acid moiety, makes it a highly reactive and adaptable precursor for a variety of molecular structures.

An emerging and significant trend in the application of this compound is in the field of medicinal chemistry. Studies have begun to uncover its potential anticancer properties. For instance, preliminary research has demonstrated that this compound can induce cell cycle arrest, offering a potential avenue for the development of new therapeutic agents. Its structural relative, 2-nitrophenylacetic acid, is a known precursor to various biologically active molecules, including enzyme inhibitors and anticancer agents, further suggesting the potential of its iodinated and nitrated analogue.

In the domain of organic synthesis, the compound serves as a critical starting material for the construction of heterocyclic compounds. The strategic placement of the iodo and nitro groups allows for a range of chemical transformations, including nucleophilic substitution and reduction reactions, which are fundamental in the synthesis of complex organic frameworks. The reduction of the nitro group to an amine, for example, opens up pathways to the synthesis of various nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.

Table 1: Key Research Contributions of this compound

| Research Area | Contribution |

| Medicinal Chemistry | Investigated for potential anticancer activity, including induction of cell cycle arrest. |

| Organic Synthesis | Utilized as a versatile building block for the synthesis of complex organic molecules, particularly heterocycles. |

| Biochemical Research | Employed as a tool to study enzyme interactions and as a probe in various biochemical assays. |

Identification of Unexplored Research Avenues and Challenges

Despite the promising initial findings, the full potential of this compound remains largely untapped. Several research avenues warrant further exploration to fully elucidate its properties and applications.

One of the primary challenges lies in the development of more efficient and scalable synthetic routes for the compound itself. While methods involving the iodination of 4-nitrophenylacetic acid exist, optimizing these processes for higher yields and reduced environmental impact is a crucial step for its wider adoption in research and industry. wikipedia.org

The exploration of its biological activity is still in its nascent stages. A comprehensive investigation into its mechanism of action against various cancer cell lines, as well as its potential efficacy in other therapeutic areas such as antimicrobial or anti-inflammatory applications, is a significant unexplored avenue. Furthermore, the synthesis and biological evaluation of a broader library of derivatives of this compound could lead to the discovery of compounds with enhanced potency and selectivity.

The reactivity of the iodo and nitro groups offers a playground for synthetic chemists. The development of novel synthetic methodologies that leverage these functional groups for carbon-carbon and carbon-heteroatom bond formation could significantly expand its utility in organic synthesis. For instance, its application in cross-coupling reactions or multicomponent reactions has not been extensively studied.

Potential Impact on Advanced Organic Synthesis, Medicinal Chemistry, and Materials Science

The future research and application of this compound hold considerable promise for advancing several scientific fields.

In advanced organic synthesis , its role as a versatile precursor is expected to grow. The ability to selectively functionalize the different positions on the phenyl ring, along with the reactivity of the acetic acid side chain, makes it an ideal scaffold for the construction of complex natural products and other architecturally challenging molecules. Its use could lead to more convergent and efficient synthetic strategies.

The potential impact on medicinal chemistry is particularly noteworthy. Should further studies confirm its anticancer properties and elucidate a clear mechanism of action, it could become a lead compound for the development of a new class of chemotherapeutic agents. The ease of its chemical modification would allow for the fine-tuning of its pharmacological profile to improve efficacy and reduce potential side effects. The broader family of nitrophenylacetic acid derivatives has already shown promise in this area, and this compound is a logical and promising extension of this research.

While less explored, the application of this compound in materials science presents an intriguing frontier. The presence of the aromatic ring, nitro group, and iodine atom suggests potential for its use in the synthesis of novel organic materials. For instance, its derivatives could be investigated for applications in nonlinear optics, as components of organic light-emitting diodes (OLEDs), or as building blocks for porous organic frameworks with potential applications in gas storage or catalysis. The inherent functionality of the molecule provides a platform for creating materials with tailored electronic and photophysical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-iodo-4-nitrophenyl)acetic acid, and how can regioselectivity be optimized?

- Methodological Answer : A regioselective iodination approach can be adapted from analogous bromination methods. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yields 2-(3-bromo-4-methoxyphenyl)acetic acid via electrophilic aromatic substitution . For iodination, similar conditions (e.g., iodine in acetic acid with a catalytic Lewis acid) may be employed, leveraging the directing effects of the nitro and methoxy groups. Reaction monitoring via NMR and HPLC is critical to confirm regioselectivity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high-purity yields suitable for crystallography or biological assays.

Q. How can the molecular and supramolecular structure of this compound be characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., DMSO/water) and analyze unit cell parameters (e.g., monoclinic system, space group P2₁/c as observed in 2-nitrophenylacetic acid derivatives) . Key metrics include bond lengths (C–I, ~2.10 Å; C–NO₂, ~1.48 Å) and angles. Hydrogen-bonding networks (e.g., R₂²(8) or R₄⁴(18) motifs) should be mapped to understand supramolecular packing . Pair SCXRD with DFT calculations to validate electronic interactions, particularly the electron-withdrawing effects of nitro and iodo substituents.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data for structurally similar nitroaryl compounds. Key hazards include acute toxicity (H302), skin/eye irritation (H315/H319), and potential respiratory effects (H335) . Use PPE (gloves, goggles, lab coat) and work in a fume hood. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste. Monitor air quality for iodine vapor using gas detectors.

Advanced Research Questions

Q. How do electronic effects of the iodo and nitro substituents influence the reactivity and crystallographic parameters of this compound?

- Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), while iodine exhibits moderate EWG behavior with polarizability. These substituents distort the phenyl ring’s geometry, as seen in analogous brominated compounds: C–C–C angles at the substituted positions deviate from 120° (e.g., 121.5° for Br in 2-(3-bromo-4-methoxyphenyl)acetic acid) . SCXRD data for the iodo derivative will likely show similar distortions. IR and UV-Vis spectroscopy can quantify electronic effects, while Hirshfeld surface analysis reveals intermolecular interactions (e.g., I···O contacts).

Q. What hydrogen-bonding motifs are expected in this compound, and how do they compare to its nitro-substituted analogs?

- Methodological Answer : Carboxylic acid dimers typically form R₂²(8) motifs via O–H···O hydrogen bonds. In 2-nitrophenylacetic acid, extended R₄⁴(18) networks arise from additional C–H···O interactions involving nitro groups . The iodo substituent may introduce weaker C–H···I or I···π interactions, altering the supramolecular architecture. Compare packing diagrams with non-iodinated analogs to assess steric/electronic contributions.

Q. How can this compound serve as a precursor in natural product synthesis?